6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an iodophenyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the iodophenyl and methylthio precursors.
Formation of Pyrimidine Ring: The pyrimidine ring is constructed through a cyclization reaction involving the iodophenyl and methylthio groups.
Reaction Conditions: Common reagents include phosphorus oxychloride for chlorination and ammonia in ethanol for amination.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine.
6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
6-(4-iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance its interaction with biological targets.
Biological Activity
6-(4-Iodophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyrimidine ring that is substituted with both a methylthio group and an iodophenyl moiety. This unique structural configuration enhances its potential for specific interactions with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H9IN2OS
- Molecular Weight : 344.17 g/mol
- Structural Features : The compound features a pyrimidine ring, which is known for its role in various biological activities, including enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where enhancing cholinergic neurotransmission is beneficial. Molecular docking studies have provided insights into the binding affinity of this compound with AChE, suggesting that it could serve as a lead compound for developing therapeutic agents targeting cognitive decline associated with Alzheimer's disease .
Antimicrobial Activity
In vitro studies have demonstrated that compounds structurally similar to this compound possess notable antibacterial and antimycobacterial activities. These studies typically assess the minimum inhibitory concentration (MIC) against various microbial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds in related series have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Case Study 1: Acetylcholinesterase Inhibition
A study utilizing molecular docking simulations revealed that this compound binds effectively to the active site of AChE. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions, which are crucial for the compound's inhibitory efficacy. This study highlights the potential of this compound in developing new AChE inhibitors for Alzheimer's treatment.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various pyrimidine derivatives, this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis. The research involved testing multiple derivatives to determine their MIC values, with the compound showing promise as an effective agent against resistant strains of bacteria .
Research Findings Summary Table
Properties
Molecular Formula |
C11H9IN2OS |
---|---|
Molecular Weight |
344.17 g/mol |
IUPAC Name |
4-(4-iodophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9IN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) |
InChI Key |
UVIBAMCSQVFPED-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.